3-amino-N-(naphthalen-2-yl)propanamide
Overview
Description
3-amino-N-(naphthalen-2-yl)propanamide is a compound with the molecular formula C13H14N2O . It is related to other compounds such as 3-amino-N-(propan-2-yl)propanamide hydrochloride and (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide involved the reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen . Another study reported the design, synthesis, and evaluation of novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IUPAC name and molecular formula. The IUPAC name indicates that it contains an amide functional group (N-(naphthalen-2-yl)propanamide) and an amino group (3-amino) .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of N-(naphthalen-1-yl)propanamide exhibit notable antimicrobial activities. Compounds synthesized by reacting N-(naphthalen-1-yl)propanamide with various derivatives demonstrated significant activity against a range of bacteria and fungi species, highlighting their potential as antimicrobial agents (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Anticancer Properties
A series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which include moieties similar to "3-amino-N-(naphthalen-2-yl)propanamide," were synthesized and tested for their antioxidant and anticancer activities. These compounds showed potential anticancer effects against human glioblastoma and breast cancer cell lines, indicating their relevance in cancer research (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Fluorescence Studies
3-(Naphthalen-1-ylamino)propanoic acid, related to the compound , was evaluated for its application as a fluorescent derivatizing reagent. The derivatives formed with amino acids exhibited strong fluorescence, suggesting their use in biological assays and fluorescence studies (Frade, Barros, Moura, & Gonçalves, 2007).
Enzymatic Inhibition
Naphthalenesulfonamides, closely related to "this compound," have been studied for their ability to inhibit protein kinases. Replacing the naphthalene ring in these compounds altered their activity, turning them into potent inhibitors of cyclic nucleotide-dependent protein kinases, highlighting their potential in therapeutic applications (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Mechanism of Action
Target of Action
The primary target of 3-amino-N-(naphthalen-2-yl)propanamide is the UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase . This enzyme is involved in the biosynthesis of lipid A, a phosphorylated glycolipid that anchors the lipopolysaccharide to the outer membrane of the cell .
Mode of Action
It is known that it interacts with its target enzyme, potentially influencing the biosynthesis of lipid a
Biochemical Pathways
The compound is involved in the lipid A biosynthesis pathway, which is crucial for the formation of the outer membrane of certain cells . The downstream effects of this pathway are significant, as they contribute to the structural integrity of the cell membrane.
Result of Action
It is known to interact with the UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase, potentially influencing the biosynthesis of lipid A . This could have significant effects on the structure and function of the cell membrane.
Properties
IUPAC Name |
3-amino-N-naphthalen-2-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8,14H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMOUVSMWUISMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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